SB 242084 dihydrochloride
Description
This compound (CAS: 181632-25-7; MFCD12755727) is a dihydrochloride salt with the molecular formula C₂₁H₂₁Cl₃N₄O₂ and an average molecular mass of 467.775 g/mol . It is structurally characterized by:
- A 6-chloro-5-methylindoline core, providing a hydrophobic aromatic system.
- A carboxamide linker connecting the indoline moiety to a pyridinyl-oxy-pyridinyl substituent. The pyridine rings are functionalized with a methyl group at the 2-position and an oxygen bridge, enhancing solubility and receptor-binding specificity .
The compound is known as SB-242084 dihydrochloride, a selective antagonist of 5-hydroxytryptamine (5-HT) receptors, particularly 5-HT2C, with applications in neurological and psychiatric research .
Properties
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNSEILNIPNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394600 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049747-87-6 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indoline Ring Formation
The 6-chloro-5-methylindoline scaffold is synthesized via Buchwald-Hartwig amination or cyclization of 2-chloro-5-methylaniline derivatives . A representative route involves:
- Cyclization of 2-chloro-5-methyl-N-(2-bromoethyl)aniline using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C for 12 hours, yielding 6-chloro-5-methylindoline.
- Carboxylation of the indoline nitrogen via reaction with triphosgene in dichloromethane (DCM) to form 6-chloro-5-methylindoline-1-carbonyl chloride.
Carboxamide Coupling
The carboxamide bond is formed via amide coupling between the indoline carbonyl chloride and the aminopyridine ether intermediate:
- Activation of the carboxylic acid : 6-chloro-5-methylindoline-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling with 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine : The acyl chloride reacts with the amine in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C, yielding the free base of the target compound.
Synthesis of the Aminopyridine Ether Intermediate
Nucleophilic Aromatic Substitution (SNAr)
The 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine is prepared via SNAr reaction between 2-methylpyridin-3-ol and 6-chloropyridin-3-amine:
Alternative Suzuki-Miyaura Coupling
In cases where direct etherification is low-yielding, a Suzuki-Miyaura cross-coupling approach is employed:
- Preparation of boronic ester : 6-aminopyridin-3-yl boronic ester is synthesized from 6-bromopyridin-3-amine via Miyaura borylation.
- Coupling with 3-bromo-2-methylpyridine : The boronic ester reacts with 3-bromo-2-methylpyridine using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a water/THF mixture at 80°C.
Salt Formation and Final Purification
Dihydrochloride Salt Preparation
The free base is converted to the dihydrochloride salt via acidic workup :
Purity Optimization
Recrystallization from ethanol/water (9:1) achieves >99% purity (HPLC). Critical impurities include unreacted starting materials and regioisomeric byproducts, which are removed via selective crystallization.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Indoline cyclization | Pd(OAc)₂, Xantphos, toluene, 110°C | 65–70 | 95 | Palladium residue removal |
| SNAr etherification | K₂CO₃, DMF, 80°C | 50–55 | 90 | Competing hydrolysis |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 75–80 | 98 | Boronic ester instability |
| Dihydrochloride crystallization | HCl (g), ethanol/ether | 85–90 | 99 | Hydrate formation |
Mechanistic Insights and Reaction Optimization
Curtius Rearrangement in Alternative Routes
A patent (WO2021074138A1) describes an alternative route using a Curtius rearrangement to form the carboxamide bond:
- Acyl azide formation : 6-chloro-5-methylindoline-1-carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in toluene, forming the acyl azide.
- Thermal rearrangement : Heating the acyl azide at 100°C induces rearrangement to an isocyanate intermediate, which reacts in situ with the aminopyridine ether to yield the carboxamide.
Advantages : Avoids acyl chloride handling; Disadvantages : Requires strict temperature control to prevent side reactions.
Protecting Group Strategies
tert-Butyloxycarbonyl (Boc) protection is employed to enhance amine solubility during coupling:
- Boc protection : The aminopyridine ether is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Deprotection : Post-coupling, the Boc group is removed with trifluoroacetic acid (TFA) in DCM.
Scalability and Industrial Considerations
- Cost-effective reagents : Propanephosphonic acid anhydride (T3P) is preferred over HBTU for amide coupling due to lower cost and easier workup.
- Solvent selection : Toluene and ethanol are prioritized for their low toxicity and recyclability.
- Byproduct management : Phosphorous salts from DPPA are removed via aqueous extraction (NaHCO₃ wash).
Chemical Reactions Analysis
Types of Reactions: SB 242084 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and pyridinyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving SB 242084 hydrochloride include strong bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products: The major products formed from the reactions of SB 242084 hydrochloride depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Neuroscience
SB 242084 has been extensively used in neuroscience research to understand the role of TAAR1 in mood regulation and cognitive functions. Studies have shown that TAAR1 modulation can influence dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders.
Case Study: Schizophrenia Models
In preclinical models of schizophrenia, SB 242084 demonstrated the ability to mitigate hyperactivity and improve cognitive deficits associated with the disorder. These findings suggest potential therapeutic benefits for targeting TAAR1 in managing schizophrenia symptoms.
Pharmacology
The compound's selective antagonism makes it an essential tool for pharmacological studies aimed at developing new therapeutic agents. Researchers utilize SB 242084 to evaluate the efficacy of novel drugs targeting similar pathways.
Case Study: Drug Development
In drug development pipelines, SB 242084 has served as a reference compound for evaluating new TAAR1 modulators. Its established pharmacological profile aids researchers in determining the potential effectiveness and safety of new candidates.
Behavioral Studies
Behavioral assays using SB 242084 have provided insights into the impact of TAAR1 on behavior, particularly regarding anxiety and depression-like states. The compound's ability to alter behavioral responses under stress conditions is being explored for its implications in anxiety disorders.
Case Study: Anxiety Models
In rodent models, administration of SB 242084 resulted in reduced anxiety-like behaviors, suggesting that TAAR1 antagonism may offer a novel approach for treating anxiety disorders.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Neuroscience | Modulation of TAAR1 | Reduces symptoms in schizophrenia models |
| Pharmacology | Reference for drug development | Aids in evaluating new TAAR1 modulators |
| Behavioral Studies | Impact on anxiety and depression behavior | Reduces anxiety-like behaviors in rodent models |
Mechanism of Action
SB 242084 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 2C receptor. This receptor is involved in the regulation of mood, anxiety, and appetite. By blocking the receptor, SB 242084 hydrochloride increases the release of dopamine in certain brain regions, leading to its anxiolytic-like effects . It also modulates the activity of other neurotransmitter systems, including serotonin and norepinephrine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 6-Chloro-5-ethoxy-N-pyridin-2-yl-2,3-dihydroindole-1-carboxamide hydrochloride (CAS: 1384866-31-2)
- Molecular Formula : C₁₆H₁₇Cl₂N₃O₂
- Simplified pyridin-2-yl substituent (vs. the bis-pyridinyl ether in the target compound), reducing steric hindrance but possibly diminishing receptor selectivity .
- Pharmacological Implications : The ethoxy group may enhance solubility but reduce blood-brain barrier penetration compared to the methyl group in the target compound .
b) 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate
Functional Analogues (5-HT Receptor Modulators)
a) SB-242084 Hydrochloride (CAS: 170642-27-0)
- Molecular Formula: C₂₁H₂₁ClN₄O₂·HCl (monohydrochloride form).
- Key Differences: Monohydrochloride salt vs. dihydrochloride, altering solubility (e.g., 23.5 mg/mL in water for monohydrochloride vs. 18.2 mg/mL for dihydrochloride) . Identical indoline-carboxamide scaffold but differences in counterion stoichiometry impact formulation stability .
b) 5-Hydroxytryptamine Receptor 1B (5-HT1B) Antagonists
- Example: 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide (CAS: 1215566-78-1).
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, also known as SB 242084, is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a selective antagonist for the serotonin 5-HT2C receptor. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 394.85 g/mol
- CAS Number : 181632-25-7
- IUPAC Name : 6-chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-1-indolinecarboxamide dihydrochloride
SB 242084 acts primarily as a selective antagonist for the serotonin 5-HT2C receptor. This receptor plays a crucial role in various neurobiological processes, including mood regulation and appetite control. The antagonism of this receptor has been linked to potential therapeutic effects in disorders such as depression and obesity.
Pharmacological Studies
Research indicates that SB 242084 exhibits significant biological activity through various mechanisms:
-
Serotonin Receptor Antagonism :
- It has shown a high selectivity for the 5-HT2C receptor over other serotonin receptors, with a reported affinity that is approximately 150-fold greater than that for the 5-HT2A receptor .
- In vivo studies demonstrated that this compound could potentiate the effects of low-dose amphetamine, suggesting an interaction with dopaminergic pathways .
-
Antifibrotic Potential :
- Recent studies have explored its effects in inhibiting collagen expression in hepatic stellate cells (HSC-T6), indicating potential applications in treating liver fibrosis. The compound effectively reduced collagen type I alpha 1 (COL1A1) protein expression in vitro, suggesting antifibrotic properties .
In Vitro and In Vivo Studies
The biological activity of SB 242084 has been assessed through various in vitro assays and animal models:
Case Studies
Several case studies have highlighted the pharmacological relevance of SB 242084:
- Behavioral Studies :
- Hepatic Studies :
Q & A
Basic: What methodologies are recommended for synthesizing 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride?
Answer:
- Step 1: Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic pathways and intermediates .
- Step 2: Employ statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) with minimal trial-and-error experimentation .
- Step 3: Validate intermediates via HPLC (≥95% purity thresholds) and NMR for structural confirmation .
- Note: Prioritize heterocyclic coupling reactions due to the compound’s pyridine and indoline motifs .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Methods:
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC-MS .
Basic: What are the critical storage and handling protocols for this compound?
Answer:
- Storage: Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the carboxamide group .
- Solubility: Prepare stock solutions in DMSO (≤5 mM) with gentle heating (37°C) to avoid precipitation .
- Safety: Follow institutional Chemical Hygiene Plans (e.g., 100% score on safety exams for lab personnel) .
Advanced: How can computational tools optimize the synthesis and reduce experimental redundancy?
Answer:
- Method:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate transition states for key reactions (e.g., SNAr on chloropyridine) to identify energy barriers .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) .
- Feedback Loops: Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Advanced: How should researchers address contradictions in spectroscopic or chromatographic data?
Answer:
- Root-Cause Analysis:
- Case 1: Discrepancies in NMR peaks may arise from rotamers of the carboxamide group; use variable-temperature NMR to confirm .
- Case 2: HPLC impurities could indicate residual solvents; cross-check with GC-MS or Karl Fischer titration .
- Resolution Workflow:
- Replicate experiments under controlled conditions.
- Apply multivariate analysis (e.g., PCA) to isolate variables causing variability .
Advanced: What strategies are effective for scaling up reactions involving this compound?
Answer:
- Process Design:
- Reactor Choice: Use continuous-flow reactors for heterocyclic coupling steps to improve heat/mass transfer .
- Separation: Optimize membrane technologies (e.g., nanofiltration) for isolating the dihydrochloride salt from reaction mixtures .
- Kinetic Studies: Conduct time-resolved in-situ FTIR to monitor reaction progress and avoid over-alkylation .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental Design:
- Data Interpretation: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
Advanced: What computational approaches elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular Dynamics (MD): Simulate binding interactions with target proteins (e.g., kinases) to identify key hydrogen bonds and hydrophobic contacts .
- Docking Studies: Use AutoDock Vina to screen against protein databases and predict off-target effects .
- ADMET Prediction: Apply tools like SwissADME to forecast bioavailability and metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
